An In-depth Technical Guide to (Piperidin-3-yl)urea Hydrochloride: Synthesis, Properties, and Applications
An In-depth Technical Guide to (Piperidin-3-yl)urea Hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Piperidin-3-yl)urea hydrochloride is a heterocyclic compound featuring a piperidine ring substituted with a urea functional group. The piperidine moiety is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates due to its favorable pharmacokinetic properties and its ability to serve as a versatile building block for accessing diverse chemical space.[1] The urea group, capable of forming multiple hydrogen bonds, is a key pharmacophore in a wide range of biologically active molecules, contributing to target affinity and selectivity.[2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of (Piperidin-3-yl)urea hydrochloride, offering valuable insights for researchers engaged in drug discovery and development.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of (Piperidin-3-yl)urea hydrochloride is presented in the table below. It is important to note that while some data is available from commercial suppliers, other parameters are predicted or inferred from related compounds.
| Property | Value | Source |
| Chemical Formula | C₆H₁₄ClN₃O | |
| Molecular Weight | 179.65 g/mol | |
| CAS Number | 1211697-62-9 | |
| Appearance | White to off-white powder | |
| Melting Point | Data not available. Related piperidine urea hydrochlorides exhibit a wide range of melting points.[1] | |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol. | General chemical principles |
| Predicted XlogP | -0.9 | [3] |
| InChI Key | QOXLGZANFBZVIG-UHFFFAOYSA-N |
Synthesis of (Piperidin-3-yl)urea Hydrochloride
The synthesis of (Piperidin-3-yl)urea hydrochloride involves two key stages: the preparation of the 3-aminopiperidine precursor and its subsequent conversion to the final urea derivative.
Synthesis of the Key Intermediate: 3-Aminopiperidine
The synthesis of 3-aminopiperidine is a critical first step. Several synthetic routes have been reported, often starting from readily available materials like D-glutamic acid or 3-aminopyridine.[4][5] Chiral synthesis to obtain specific enantiomers, such as (R)-3-aminopiperidine, is of particular interest for pharmaceutical applications and has been achieved through methods like enzymatic transamination and chiral resolution.[6]
A common approach involves the use of a protecting group for the piperidine nitrogen to control reactivity during subsequent transformations. The Boc (tert-butoxycarbonyl) group is frequently employed due to its stability and ease of removal under acidic conditions.
Diagram of a General Synthetic Pathway to 3-Aminopiperidine:
Caption: General workflow for the synthesis of 3-aminopiperidine.
Formation of the Urea Moiety and Hydrochloride Salt
The urea functionality can be introduced by reacting 3-aminopiperidine with a suitable urea-forming reagent. A common and effective method is the reaction with an isocyanate. However, due to the hazardous nature of isocyanates, alternative methods are often preferred. One such method involves the reaction of the amine with potassium cyanate in the presence of an acid. The final step is the formation of the hydrochloride salt, which is typically achieved by treating the free base with hydrochloric acid in a suitable solvent.
Diagram of the Final Synthesis Steps:
Caption: Final steps in the synthesis of (Piperidin-3-yl)urea hydrochloride.
Detailed Experimental Protocol (Representative)
The following is a representative, step-by-step protocol for the synthesis of (Piperidin-3-yl)urea hydrochloride, based on established chemical principles for urea formation. Note: This protocol should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Synthesis of (Piperidin-3-yl)urea
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To a solution of 3-aminopiperidine dihydrochloride (1 equivalent) in water, add a solution of potassium cyanate (1.1 equivalents) in water.
-
Heat the reaction mixture at a controlled temperature (e.g., 50-60 °C) and monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product can be isolated by extraction with a suitable organic solvent after adjusting the pH of the aqueous solution.
Step 2: Formation of (Piperidin-3-yl)urea Hydrochloride
-
Dissolve the crude (Piperidin-3-yl)urea free base in a suitable solvent such as ethanol or isopropanol.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like diethyl ether or isopropanol) to the stirred solution of the urea derivative until the pH is acidic.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield (Piperidin-3-yl)urea hydrochloride.
Characterization
The synthesized (Piperidin-3-yl)urea hydrochloride should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound. The predicted m/z for the protonated molecule [M+H]⁺ is 144.1135.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H and C=O stretching vibrations of the urea moiety and the N-H stretching of the piperidinium salt.
-
Melting Point Analysis: The melting point is a crucial indicator of purity. A sharp melting point range suggests a pure compound.
-
Purity Analysis: The purity of the final product should be assessed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥95% is generally required for research applications.
Applications in Drug Discovery and Development
The (Piperidin-3-yl)urea scaffold is a promising starting point for the design of novel therapeutic agents. The inherent properties of the piperidine ring and the urea functionality suggest potential applications in several areas:
-
Neuroprotective Agents: Piperidine urea derivatives have been investigated for their neuroprotective properties. Some analogs have shown the ability to protect neuronal cells from damage, indicating potential for the treatment of neurodegenerative diseases.[1]
-
Receptor Antagonists: The piperidinyl urea motif has been identified as a key pharmacophore in the development of antagonists for various receptors, such as the CXCR3 receptor, which is implicated in inflammatory diseases.[7]
-
Enzyme Inhibitors: The urea group's ability to form strong hydrogen bonds makes it an effective feature for designing enzyme inhibitors. By modifying the substituents on the piperidine ring and the urea nitrogen, it is possible to target the active sites of specific enzymes.
Safety and Handling
(Piperidin-3-yl)urea hydrochloride is classified as a warning-level hazard. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
References
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Li, J., et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts. [Link]
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Li, J., et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts. [Link]
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